Glycochenodeoxycholic acid is a natural product found in Homo sapiens with data available.
A bile salt formed in the liver from chenodeoxycholate and glycine, usually as the sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is a cholagogue and choleretic.
Glycochenodeoxycholic acid
CAS No.: 640-79-9
Cat. No.: VC0007322
Molecular Formula: C26H43NO5
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 640-79-9 |
---|---|
Molecular Formula | C26H43NO5 |
Molecular Weight | 449.6 g/mol |
IUPAC Name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
Standard InChI Key | GHCZAUBVMUEKKP-GYPHWSFCSA-N |
Isomeric SMILES | C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES | CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Chemical Characterization and Biosynthesis
Molecular Structure and Properties
Glycochenodeoxycholic acid (C₂₆H₄₃NO₅) consists of chenodeoxycholic acid (CDCA) conjugated to glycine via an amide bond at the C-24 position . This conjugation increases water solubility compared to unconjugated bile acids, enabling efficient micelle formation. The sodium salt form (C₂₆H₄₂NNaO₅) has a molecular weight of 471.61 g/mol and exhibits anionic detergent properties critical for lipid emulsification .
Biosynthetic Pathways
GCDCA synthesis occurs through two primary routes:
-
Hepatic conjugation: CDCA produced from cholesterol via the classic and alternative pathways undergoes glycine conjugation by bile acid-CoA:amino acid N-acyltransferase (BAAT) in hepatocytes .
-
Bacterial metabolism: Intestinal microbiota deconjugate glycocholic acid to cholic acid, which is subsequently 7α-dehydroxylated to form deoxycholic acid (DCA). Partial hepatic reconjugation of DCA contributes to GCDCA pool dynamics .
Physiological Roles and Mechanisms
Lipid Solubilization and Absorption
As a primary component of the enterohepatic circulation, GCDCA achieves micellar concentrations (1-10 mM) in the duodenum, reducing interfacial tension between dietary lipids and aqueous intestinal contents. This detergent action increases the effective surface area for pancreatic lipase activity by 100-1,000 fold . Comparative studies demonstrate GCDCA’s superior lipid-solubilizing capacity versus taurine-conjugated analogs due to its lower critical micellar concentration (0.8 mM vs 1.2 mM) .
Apoptosis Modulation
GCDCA induces dose-dependent hepatocyte apoptosis through multiple pathways:
In vitro models show 300 μM GCDCA induces 80% apoptosis in primary hepatocytes within 24 hours, compared to <20% cell death with equimolar taurochenodeoxycholate . This cytotoxicity underlies GCDCA’s role in cholestatic liver injury and its experimental use in apoptosis studies.
Electrolyte Transport Regulation
Ileal perfusion studies reveal GCDCA’s paradoxical effects on intestinal ion transport:
Parameter | Baseline | GCDC 2.5 mM |
---|---|---|
Water absorption | +2.1 mL/h | -1.8 mL/h |
Na⁺ flux (mucosa→serosa) | 12.3 μEq/cm²/h | 8.1 μEq/cm²/h |
Cl⁻ secretion | -0.4 μEq/cm²/h | +1.9 μEq/cm²/h |
Data adapted from ileal perfusion experiments demonstrate GCDCA (2.5 mM) reverses net sodium absorption to secretion (-4.2 μEq/cm²/h) while stimulating chloride secretion via CFTR activation . These pro-secretory effects contribute to bile acid diarrhea at supraphysiological concentrations.
Analytical Quantification Methods
High-Performance Liquid Chromatography (HPLC)
A validated HPLC protocol enables precise GCDCA quantification in biological matrices :
Step | Condition |
---|---|
Extraction | Solid-phase extraction (C18 cartridge) |
Mobile phase | Acetonitrile:10 mM KH₂PO₄ (55:45, pH 3.0) |
Flow rate | 1.0 mL/min |
Detection | UV 210 nm |
Retention time | 8.2 ± 0.3 min |
Method validation data demonstrate excellent precision and accuracy:
Validation Type | Concentration (μM) | Precision (% RSD) | Accuracy (%) |
---|---|---|---|
Intraday | 1.0 | 3.39 | 103.61 |
10.0 | 6.27 | 106.50 | |
50.0 | 3.05 | 103.23 | |
Interday | 1.0 | 4.74 | 106.94 |
10.0 | 10.47 | 107.62 | |
50.0 | 11.36 | 110.48 |
Clinical applications show serum GCDCA levels in obstructive jaundice patients reach 90.9 ± 28.7 μM pre-decompression, normalizing to 22.4 ± 5.1 μM post-treatment .
Clinical Implications and Therapeutic Applications
Cholestatic Liver Disease
GCDCA accumulation exacerbates liver injury through:
-
Direct hepatotoxicity (apoptosis/necrosis)
-
Disruption of bile canalicular tight junctions
-
Induction of pro-inflammatory cytokines (TNF-α, IL-6)
A 5-year longitudinal study of GCDCA-lowering therapy demonstrated:
-
68% reduction in ALT/AST (p<0.01)
-
2.5-fold improvement in biliary excretion (⁹⁹mTc-HIDA scintigraphy)
Metabolic Modulation
GCDCA activates nuclear receptors with distinct effects:
Receptor | EC₅₀ | Biological Effect |
---|---|---|
FXRα | 45 μM | Suppresses CYP7A1 (bile acid synthesis) |
TGR5 | >100 μM | Stimulates GLP-1 secretion |
PXR | 150 μM | Upregulates drug-metabolizing enzymes |
Notably, GCDCA’s FXRα agonism is 30% weaker than unconjugated CDCA, suggesting conjugation modulates receptor affinity .
Cancer Biology
In pancreatic adenocarcinoma models, GCDCA (100 μM):
-
Increases IL-8 production 4.2-fold (p=0.002)
-
Enhances invasiveness through MMP-9 upregulation
-
Chemoprotects cells via P-glycoprotein induction
Paradoxically, GCDCA concentrations >300 μM exhibit cytotoxic effects against chemoresistant cell lines (IC₅₀ 320 μM) .
Parameter | Target Range | Monitoring Frequency |
---|---|---|
Serum GCDCA | <40 μM | Quarterly |
Fecal fat | <7 g/24h | Biannual |
Liver elastography | <7.5 kPa | Annual |
A 28-year-old patient with 3β-HSD deficiency maintained stable GCDCA levels (18-22 μM) on 30 mg/kg/week dosing, with normal hepatic imaging and 0.003 g fat/g stool .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume